molecular formula C12H24N2O2 B13325429 tert-Butyl (R)-((3-methylpiperidin-3-yl)methyl)carbamate

tert-Butyl (R)-((3-methylpiperidin-3-yl)methyl)carbamate

Cat. No.: B13325429
M. Wt: 228.33 g/mol
InChI Key: AFBJLLMPAKKANC-GFCCVEGCSA-N
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Description

tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate is a compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with ®-3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production of tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted carbamates .

Mechanism of Action

The mechanism of action of tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-((3-methylpiperidin-3-yl)methyl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly useful in the synthesis of chiral molecules and pharmaceuticals .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[[(3R)-3-methylpiperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15)/t12-/m1/s1

InChI Key

AFBJLLMPAKKANC-GFCCVEGCSA-N

Isomeric SMILES

C[C@]1(CCCNC1)CNC(=O)OC(C)(C)C

Canonical SMILES

CC1(CCCNC1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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